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Introduction

Mangafodipir (formerly marketed as Teslascan™) is a manganese-based, organ-specific
paramagnetic contrast agent designed for magnetic resonance imaging (MRI), particularly of
the hepatobiliary system.[1][2] It is a chelate composed of paramagnetic manganese(ll) ions
and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][3] After intravenous administration,
mangafodipir undergoes a gradual dissociation, releasing manganese ions (Mn2+).[4]

The paramagnetic properties of Mn2* shorten the longitudinal relaxation time (T1) of tissues
where it accumulates, leading to an increased signal intensity (brightness) on T1-weighted MR
images. Unlike extracellular gadolinium-based contrast agents, Mn2* is an intracellular agent. It
functions as a calcium analogue and is taken up by metabolically active cells, such as
hepatocytes and cardiomyocytes, primarily through voltage-gated calcium channels. This
cellular uptake mechanism allows for the functional assessment of tissue viability.

Normal, functioning tissue, like healthy liver parenchyma, readily takes up the manganese,
appearing brighter on T1-weighted images. In contrast, abnormal or cancerous tissues with
different cellular compositions exhibit minimal or no uptake, creating a high contrast for lesion
detection. This document provides detailed protocols and quantitative data for utilizing
mangafodipir-enhanced MRI in research and drug development. Although it was withdrawn
from the market for commercial reasons, there is renewed interest in mangafodipir as a safer
alternative to some gadolinium-based agents.
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Mechanism of Action and Cellular Uptake

Following intravenous infusion, mangafodipir trisodium undergoes biotransformation through
dephosphorylation and transmetallation, primarily with plasma zinc. This process leads to the
slow release of Mn2* ions. The released Mn2*, acting as a calcium analogue, is transported into
active cells through voltage-dependent L-type calcium channels. This intracellular accumulation
is the basis for contrast enhancement in viable tissues. The fodipir ligand is distributed to the

extracellular fluid and is eliminated via urine.
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Mangafodipir's mechanism of action.

Pharmacokinetic Properties

Mangafodipir consists of two components, manganese (Mn2+) and the fodipir ligand, which
have distinct pharmacokinetic profiles following dissociation.

Table 1: Summary of Pharmacokinetic Parameters
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Parameter

Initial Plasma Half-
life

Manganese (Mn?*)

< 20 minutes

Fodipir (DPDP)

. Reference(s)
Ligand

~50 minutes

Volume of Distribution

0.5 - 1.5 L/kg

0.17 - 0.45 L/kg

Primary Uptake

Liver, pancreas,

kidneys, spleen

Extracellular fluid

Elimination Route

Fecal (50-60%), Renal
(15-20%)

Primarily Renal

| Protein Binding | Binds to plasma proteins | Negligible | |

Experimental Protocols

Protocol 1: Mangafodipir-Enhanced MRI for Hepatic
Lesion Detection (Human Clinical Study)

This protocol is based on methodologies used in U.S. Multicenter Phase lll clinical trials.

o Patient Preparation:

o Obtain informed consent.

o Screen for contraindications, including known hypersensitivity to mangafodipir or its

components.

o Patients with a history of allergies or immune system disorders should be monitored for

several hours post-administration.

e Dosage and Administration:

o Recommended Dose: 5 umol/kg body weight (equivalent to 0.1 mL/kg of the 50 umol/mL

solution).

o Administration: Administer as an intravenous (V) infusion.
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o Infusion Rate: For liver imaging, a rate of 2-3 mL/min is recommended.
o MRI Acquisition:
o Scanner: 0.5T to 2.0T MRI scanner.
o Pre-contrast Imaging: Acquire baseline T1-weighted and T2-weighted images of the liver.
o Post-contrast Imaging:

» Begin post-contrast T1-weighted image acquisition. Near-maximal enhancement of
normal liver parenchyma is typically observed 15-20 minutes after the start of the
infusion.

» The enhancement effect in the liver can last for up to 4 hours, with some lesion-related
enhancement detectable for up to 24 hours.

» Atypical post-injection imaging time point is 15 minutes.
o Quantitative Analysis:

o Define Regions of Interest (ROIs) on both normal liver parenchyma and suspected lesions
on pre- and post-contrast T1-weighted images.

o Measure the mean signal intensity (SI) within each ROI.

o Calculate the percentage of signal enhancement using the formula: ((SI_post - SI_pre) /
Sl_pre) * 100.

Protocol 2: Manganese-Enhanced T1 Mapping for
Myocardial Viability (Preclinical Rat Model)

This protocol is adapted from studies assessing myocardial infarction in rats.
e Animal Model:

o Use a validated animal model, such as male Sprague-Dawley rats with surgically induced
myocardial infarction (e.g., coronary artery ligation).
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o Dosage and Administration:

o Dose: 22 umol/kg to 44 umol/kg of mangafodipir.

o Administration: Administer via slow intravenous injection (e.g., into the tail vein) over 1-4
minutes.

e MRI Acquisition (T1 Mapping):

o Scanner: High-field MRI scanner suitable for small animal imaging.

o Pre-contrast T1 Map: Acquire a baseline native T1 map of the heart using a sequence like
Modified Look-Locker Inversion recovery (MOLLI).

o Post-contrast T1 Maps: Acquire serial T1 maps following mangafodipir administration.
Optimal T1 shortening is typically achieved from 40 minutes post-administration.

o Typical Sequence Parameters (Example):

» Sequence: Cardiac-gated gradient echo (e.g., MOLLI).

» Resolution: In-plane resolution of ~0.39 x 0.39 mm2.

= Slice Thickness: ~2 mm.

e Quantitative Analysis:

o Segment the myocardium on the T1 maps to delineate the infarcted region and remote
(viable) myocardium.

o Measure the mean T1 relaxation time (in milliseconds) within the viable and infarcted
ROlIs, both pre- and post-contrast.

o Calculate the change in T1 (AT1 =T1_pre - T1_post) or the reduction in T1 (R1 =1/T1) to
guantify manganese uptake. Viable myocardium will show significant T1 shortening, while
infarcted tissue will not.
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General Workflow for Mangafodipir-Enhanced MRI Study
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A typical workflow for a quantitative MEMRI study.
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Quantitative Data Summary

Quantitative analysis relies on measuring the change in tissue properties following the uptake

of manganese.

Table 2: Quantitative Results from Mangafodipir-Enhanced MRI Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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